![molecular formula C22H22N4O4 B10815657 8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815657.png)
8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSM-S-676 is a compound belonging to the class of aminothienopyrimidine benzene sulfonamidesThe compound is known for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of the thienopyrimidine core, which is then functionalized with various substituents to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of OSM-S-676 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: OSM-S-676 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: The benzene sulfonamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of OSM-S-676 with modified functional groups, which can be further studied for their biological activity .
Wissenschaftliche Forschungsanwendungen
OSM-S-676 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other aminothienopyrimidine derivatives.
Biology: It is studied for its interactions with biological macromolecules, particularly proteins involved in malaria pathogenesis.
Medicine: OSM-S-676 is being investigated as a potential antimalarial drug due to its activity against Plasmodium falciparum.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of OSM-S-676 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-676 adduct. This reaction hijacking mechanism disrupts protein translation and activates the amino acid starvation response in the parasite, leading to its death .
Similar Compounds:
OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library with activity against Plasmodium falciparum.
Uniqueness: OSM-S-676 is unique due to its specific mechanism of action involving the reaction hijacking of PfAsnRS. This distinguishes it from other antimalarial compounds that target different pathways or enzymes. Additionally, its low propensity for resistance development makes it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C22H22N4O4 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
8-(2-phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C22H22N4O4/c1-27-17-13-16(14-18(28-2)19(17)29-3)20-24-25-21-22(23-10-11-26(20)21)30-12-9-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3 |
InChI-Schlüssel |
YKTLOJBEONQUEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C=CN=C3OCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



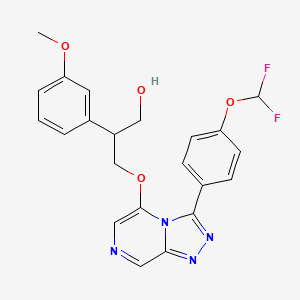
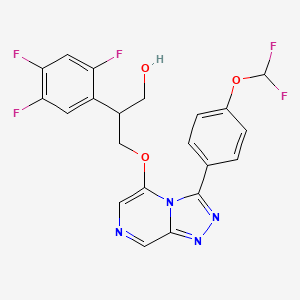
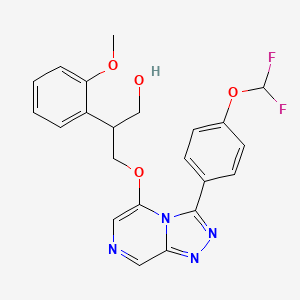
![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815593.png)
![3-(2-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815601.png)
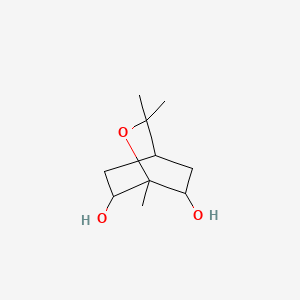
![3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815618.png)
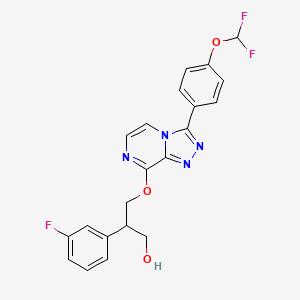
![5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
![N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B10815671.png)
